N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride

Description

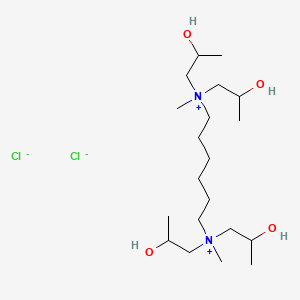

Chemical Structure: This compound features a hexane-1,6-diyl backbone with bis(2-hydroxypropyl)methylammonium groups at both termini, forming a quaternary ammonium dichloride salt. Its CAS Reg. No. is 36938-15-5, registered on 31/05/2018 . The 2-hydroxypropyl substituents enhance hydrophilicity and biodegradability, making it suitable for applications requiring a balance of solubility and mild surfactant properties.

Properties

CAS No. |

85117-90-4 |

|---|---|

Molecular Formula |

C20H46Cl2N2O4 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

6-[bis(2-hydroxypropyl)-methylazaniumyl]hexyl-bis(2-hydroxypropyl)-methylazanium;dichloride |

InChI |

InChI=1S/C20H46N2O4.2ClH/c1-17(23)13-21(5,14-18(2)24)11-9-7-8-10-12-22(6,15-19(3)25)16-20(4)26;;/h17-20,23-26H,7-16H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

SRLABNGABZFTJO-UHFFFAOYSA-L |

Canonical SMILES |

CC(C[N+](C)(CCCCCC[N+](C)(CC(C)O)CC(C)O)CC(C)O)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride typically involves the reaction of hexane-1,6-diamine with bis(2-hydroxypropyl)methylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of intermediate amines, which are subsequently quaternized to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop to meet the stringent quality standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The quaternary ammonium groups can be reduced under specific conditions to form tertiary amines.

Substitution: The chloride ions can be substituted with other anions, such as bromide or iodide, through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Ion-exchange reactions are typically carried out using aqueous solutions of the desired anions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes from hydroxypropyl groups.

Reduction: Formation of tertiary amines from quaternary ammonium groups.

Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.

Medicine: Studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Industry: Utilized in the formulation of disinfectants and sanitizers for its antimicrobial properties

Mechanism of Action

The mechanism of action of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride primarily involves the disruption of cell membranes. The quaternary ammonium groups interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .

Comparison with Similar Compounds

Substituent Variations: Hydroxyethyl vs. Hydroxypropyl

N,N'-Hexane-1,6-diylbis[bis(2-hydroxyethyl)methylammonium] dichloride (CAS 36938-15-5):

Target Compound (Hydroxypropyl variant) :

Backbone and Functional Group Modifications

- N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] (CAS 4112-25-8): Functional Groups: Urea replaces quaternary ammonium. Properties: Urea groups enable strong hydrogen bonding, increasing thermal stability but reducing surfactant activity. Applications: Potential use in polymers or agrochemicals as stabilizers .

Triclobisonium Chloride (CAS 79-90-3):

Molecular Weight and Solubility Trends

Research Findings and Implications

- Hydroxypropyl vs. Hydroxyethyl : The hydroxypropyl variant’s extended alkyl chain improves emulsification efficiency in oil-water systems compared to hydroxyethyl, as demonstrated in surfactant studies .

- Antimicrobial Activity : Triclobisonium’s bulky substituents render it 10–20× more potent against Gram-positive bacteria than the target compound, though its low solubility limits formulation flexibility .

- Biodegradability : The target compound’s hydroxypropyl groups facilitate faster environmental degradation compared to persistent analogs like N,N'-hexane-1,6-diyldistearamide .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride?

- Methodology : Use a combination of CAS registry verification (CAS 36938-15-5) , nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., characteristic peaks for quaternary ammonium and hydroxypropyl groups), and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference with synthesized analogs in literature for spectral comparisons .

Q. What is the standard protocol for synthesizing this compound?

- Methodology : The compound can be synthesized via quaternization of bis(2-hydroxypropyl)methylamine with 1,6-dibromohexane, followed by ion exchange with chloride. Optimize reaction conditions (e.g., solvent polarity, temperature) based on similar hexane-diylbis ammonium derivatives, ensuring stoichiometric control to avoid byproducts .

Q. Which techniques are recommended for structural elucidation and crystallographic analysis?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve the crystal lattice, with attention to hydrogen bonding between chloride ions and hydroxypropyl groups. For non-crystalline samples, employ Fourier-transform infrared (FTIR) spectroscopy to identify functional groups and dynamic light scattering (DLS) for aggregation studies .

Advanced Research Questions

Q. How can solubility limitations in aqueous buffers be addressed during in vitro bioactivity assays?

- Methodology : Use co-solvents like dimethyl sulfoxide (DMSO) (≥60.28 mg/mL solubility ) with sonication to disperse aggregates. For aqueous compatibility, prepare stock solutions in DMSO and dilute in buffer (≤0.1% final DMSO concentration). Validate solubility via dynamic light scattering (DLS) to ensure monodispersion .

Q. What strategies optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing bis-triazole derivatives of this compound?

- Methodology : Functionalize the hydroxypropyl groups with propargyl moieties, then react with aryl azides under Cu(I) catalysis. Optimize reaction time (12–24 hr), temperature (25–60°C), and catalyst load (1–5 mol% CuSO4·NaAsc). Monitor via thin-layer chromatography (TLC) and purify derivatives using column chromatography .

Q. How should researchers resolve contradictions in reported antibacterial activity across studies?

- Methodology : Standardize assay conditions (e.g., bacterial strain, inoculum size, compound concentration). Perform dose-response curves (IC50 determination) and compare with positive controls (e.g., chloramphenicol). Use statistical tools (e.g., ANOVA) to account for variability, and validate membrane-disruption mechanisms via electron microscopy .

Q. What analytical approaches validate the compound’s role in stabilizing macromolecular complexes?

- Methodology : Employ isothermal titration calorimetry (ITC) to measure binding affinity with target proteins. Use circular dichroism (CD) spectroscopy to monitor conformational changes and size-exclusion chromatography (SEC) to assess complex stability. Cross-reference with analogous quaternary ammonium surfactants .

Data Contradiction Analysis

Q. How to interpret conflicting data on antioxidant activity in different redox assays?

- Methodology : Test the compound in parallel assays (e.g., DPPH radical scavenging, FRAP, ORAC) to identify assay-specific interference. For example, hydroxypropyl groups may reduce Fe³⁺ in FRAP but show limited activity in DPPH due to steric hindrance. Use LC-MS to rule out degradation products during assays .

Q. Why do crystallographic studies report varying unit cell parameters for similar derivatives?

- Methodology : Differences may arise from solvent inclusion (e.g., dihydrate vs. anhydrous forms) or polymorphism. Perform solvent-drop grinding to explore polymorphs and use differential scanning calorimetry (DSC) to identify phase transitions. Re-refine data with SHELXL using high-resolution datasets .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.